molecular formula C12H10N2OS B14002072 1-Phenyl-2-sulfanylidenepyridine-3-carboxamide CAS No. 91540-53-3

1-Phenyl-2-sulfanylidenepyridine-3-carboxamide

Katalognummer: B14002072
CAS-Nummer: 91540-53-3
Molekulargewicht: 230.29 g/mol
InChI-Schlüssel: JKOWATYRKPSXHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-2-sulfanylidenepyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a phenyl group, a sulfanylideno group, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-sulfanylidenepyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxamide with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyl-2-sulfanylidenepyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanylideno group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro derivatives, halogenated compounds.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-2-sulfanylidenepyridine-3-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Phenyl-2-sulfanylidenepyridine-3-carboxamide involves its interaction with specific molecular targets. The sulfanylideno group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to interact with DNA or other biomolecules, affecting their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

    2-Phenylpyridine-3-carboxamide: Lacks the sulfanylideno group, resulting in different chemical reactivity and biological activity.

    1-Phenyl-2-thiopyridine-3-carboxamide: Similar structure but with a thiol group instead of a sulfanylideno group, leading to different chemical properties.

Uniqueness: 1-Phenyl-2-sulfanylidenepyridine-3-carboxamide is unique due to the presence of the sulfanylideno group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

91540-53-3

Molekularformel

C12H10N2OS

Molekulargewicht

230.29 g/mol

IUPAC-Name

1-phenyl-2-sulfanylidenepyridine-3-carboxamide

InChI

InChI=1S/C12H10N2OS/c13-11(15)10-7-4-8-14(12(10)16)9-5-2-1-3-6-9/h1-8H,(H2,13,15)

InChI-Schlüssel

JKOWATYRKPSXHB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C=CC=C(C2=S)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.